

Assessing the specificity of Epiblastin A against other kinases

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Compound of Interest

Compound Name: **Epiblastin A**

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Epiblastin A: A Comparative Analysis of Kinase Specificity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the kinase specificity of **Epiblastin A**, a small molecule known to inhibit Casein Kinase 1 (CK1) isoforms. By presenting quantitative data from biochemical assays, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows, this document serves as a comprehensive resource for researchers evaluating **Epiblastin A** for their studies.

Summary of Kinase Inhibition Profile

Epiblastin A has been identified as a potent inhibitor of Casein Kinase 1 (CK1) isoforms α (alpha), δ (delta), and ϵ (epsilon).^{[1][2][3][4]} The inhibitory activity of **Epiblastin A** against its primary targets has been quantified through biochemical assays, revealing IC50 values in the low micromolar range. To assess the specificity of **Epiblastin A**, its activity was profiled against a broad panel of kinases. The following table summarizes the inhibitory activity of **Epiblastin A** against its primary targets and a selection of off-target kinases.

Kinase Target	IC50 (µM)	Percent Inhibition @ 10 µM	Kinase Family
CK1 δ	0.8	98%	CK1
CK1 ϵ	3.7	95%	CK1
CK1 α	3.8	91%	CK1
PI4KB	>10	69%	PI3K/PI4K
PIP4K2B	>10	68%	PI3K/PI4K
PI4K2A	>10	60%	PI3K/PI4K
STK10	>10	58%	STE
SLK	>10	55%	STE
LOK	>10	54%	STE
MAP4K5	>10	52%	STE
TNIK	>10	49%	STE
MINK1	>10	47%	STE
MST4	>10	46%	STE
YSK1	>10	45%	STE
PAK4	>10	45%	STE
EGFR	>10	44%	TK
FLT4 (VEGFR3)	>10	44%	TK

Data compiled from Ursu et al., 2016, Cell Chemical Biology, Supplementary Information.

Experimental Protocols

The following sections detail the methodologies used to generate the kinase inhibition data presented above.

Biochemical Kinase Assay (Radiometric)

This protocol describes a radiometric assay used to measure the *in vitro* kinase activity and inhibition by **Epiblastin A**.

Materials:

- Recombinant human kinases
- Peptide substrate specific for each kinase
- **Epiblastin A** (or other test compounds) dissolved in DMSO
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
- [γ -³³P]ATP
- Unlabeled ATP
- 96-well plates
- Phosphocellulose paper (P81)
- Wash buffer (e.g., 75 mM phosphoric acid)
- Scintillation counter and scintillation fluid

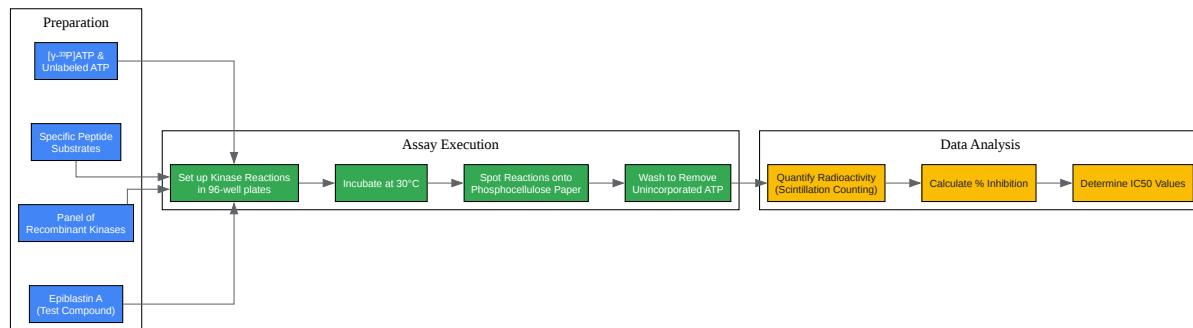
Procedure:

- Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the respective recombinant kinase.
- Add the test compound (**Epiblastin A**) at various concentrations to the wells of a 96-well plate. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.
- Add the kinase/substrate master mix to each well.

- Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ -³³P]ATP to each well. The final ATP concentration should be at or near the K_m for each specific kinase.
- Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture from each well onto phosphocellulose paper.
- Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ -³³P]ATP.
- Dry the phosphocellulose paper.
- Quantify the amount of incorporated radiolabel in each spot using a scintillation counter.
- Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

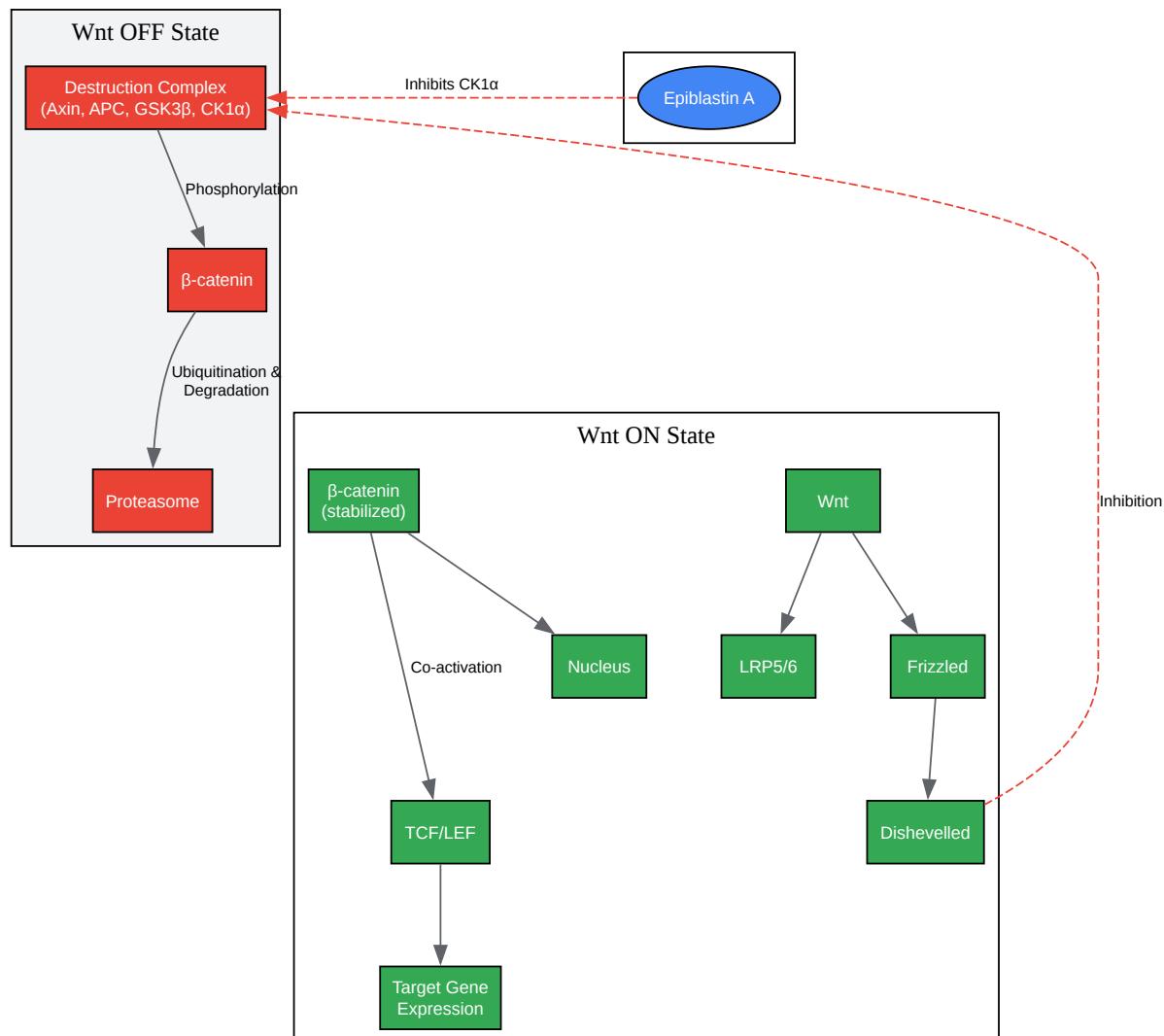
Visualizations

The following diagrams illustrate the experimental workflow for assessing kinase specificity and the signaling pathway in which **Epiblastin A**'s primary targets are involved.



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Caption: Experimental workflow for radiometric kinase inhibition assay.



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Caption: Role of CK1 α in the canonical Wnt signaling pathway.

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